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Compound of Interest

Compound Name: 5-lodo-2-(pyridin-3-yl)thiazole

Cat. No.: B1393052

An In-Depth Technical Guide to 5-lodo-2-(pyridin-3-yl)thiazole (CAS: 1187830-48-3) for Drug
Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged
heterocyclic scaffolds is a cornerstone of rational drug design. The compound 5-lodo-2-
(pyridin-3-yl)thiazole emerges as a molecule of significant interest, embodying the fusion of a
thiazole ring with a pyridine moiety. This unique architecture serves as a versatile building block
for the synthesis of novel compounds with wide-ranging therapeutic potential. The pyridine ring,
a common feature in many natural alkaloids and approved drugs, offers hydrogen bonding
capabilities and favorable pharmacokinetic properties.[1] The thiazole ring is also a key
component in numerous pharmaceuticals, recognized for its diverse biological activities,
including anticancer, antimicrobial, and anti-inflammatory effects.[2]

The introduction of an iodine atom at the 5-position of the thiazole ring is a deliberate and
strategic modification. This halogen provides a reactive handle for further synthetic elaboration,
most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira,
Buchwald-Hartwig). This capability allows for the systematic exploration of chemical space,
enabling the development of compound libraries for structure-activity relationship (SAR)
studies. This guide provides a comprehensive overview of 5-lodo-2-(pyridin-3-yl)thiazole,
detailing its properties, a robust synthesis protocol, and its established applications as a
precursor in the development of next-generation therapeutic agents.
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Physicochemical and Structural Properties

The fundamental properties of 5-lodo-2-(pyridin-3-yl)thiazole are summarized below. These

data are critical for its handling, reaction setup, and analytical characterization.

Property Value Reference(s)

CAS Number 1187830-48-3 [3]

Molecular Formula CsHsIN2S [4]

Molecular Weight 288.11 g/mol [4]
5-iodo-2-(pyridin-3-yl)-1,3-

IUPAC Name Py ¥

thiazole

Predicted Boiling Point

390.7 £48.0 °C

Predicted Density

1.886 g/cm3

Predicted pKa

2.59+0.12

Storage Conditions

2-8°C, Protect from light

Synthesis and Mechanistic Insights

The synthesis of 5-lodo-2-(pyridin-3-yl)thiazole is most logically achieved via a two-stage

process: initial construction of the core 2-(pyridin-3-yl)thiazole scaffold, followed by

regioselective iodination. This approach ensures high yields and avoids the use of potentially

unstable iodinated starting materials.

Proposed Synthetic Workflow
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Caption: Proposed two-step synthesis of 5-lodo-2-(pyridin-3-yl)thiazole.
Experimental Protocol
Part 1: Synthesis of 2-(Pyridin-3-yl)thiazole via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole
ring.[5][6] It involves the cyclocondensation of a thioamide with an a-halocarbonyl compound.

o Rationale: This step builds the core heterocyclic system. Nicotinothioamide serves as the
source of the nitrogen and sulfur atoms for the thiazole ring, while 2-bromoacetaldehyde
provides the required three-carbon backbone. The reaction is driven by the formation of the
stable, aromatic thiazole ring.[1]

e Procedure:

o To a round-bottom flask charged with nicotinothioamide (1.0 eq), add absolute ethanol (10

mL per mmol of thioamide).

o Add a 50% aqueous solution of 2-bromoacetaldehyde (1.1 eq) dropwise to the stirred
suspension at room temperature. An exothermic reaction may be observed.

o Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a
saturated aqueous solution of sodium bicarbonate.

The resulting mixture is typically extracted with an organic solvent such as ethyl acetate or
dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

The crude product can be purified by column chromatography on silica gel to yield pure 2-
(pyridin-3-yl)thiazole.

Part 2: Regioselective lodination

Electrophilic aromatic substitution on the 2-arylthiazole scaffold preferentially occurs at the C5

position. The C5 carbon is the most electron-rich position of the thiazole ring, making it highly

susceptible to attack by electrophiles like 1.

» Rationale: N-lodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine

atom (I*). Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction

proceeds via the formation of a sigma complex, followed by deprotonation to restore

aromaticity and yield the final iodinated product.[7]

e Procedure:

[¢]

Dissolve the 2-(pyridin-3-yl)thiazole (1.0 eq) from Part 1 in acetonitrile (15 mL per mmaol).
Add N-lodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light.
Monitor the reaction by TLC or LC-MS.

Once the starting material is consumed, quench the reaction with a 10% aqueous solution
of sodium thiosulfate to remove any unreacted iodine.

Extract the product with ethyl acetate. The organic layer is then washed with water and
brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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o The crude solid is purified by recrystallization or column chromatography to afford 5-lodo-
2-(pyridin-3-yl)thiazole.
Applications in Drug Discovery & Medicinal
Chemistry

The 5-lodo-2-(pyridin-3-yl)thiazole scaffold is a powerful platform for generating molecules
with significant biological activity, particularly in oncology and infectious diseases. Its utility
stems from the combination of the pharmacologically active pyridine-thiazole core and the
synthetically versatile iodine substituent.

A Versatile Scaffold for Bioactive Agents

E‘S-Iodo-2-(pyridin-3-yl)thiazolci

Scaffold

Cross-Coupling
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Kinase Inhibitors Antimicrobial Agents
(CDK, PI3K, EGFR, B-RAF) (Antibacterial, Antifungal)
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Caption: Role as a central scaffold in medicinal chemistry.

Development of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a
hallmark of cancer. The pyridine-thiazole hybrid structure has proven to be an effective
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template for designing potent kinase inhibitors.[8][9]

e Mechanism & Expertise: The nitrogen atoms in the pyridine and thiazole rings can act as
hydrogen bond acceptors, interacting with key amino acid residues (e.g., in the hinge region)
of the kinase ATP-binding pocket. The iodine at C5 allows for the introduction of various aryl
or alkyl groups via cross-coupling. This enables chemists to probe different sub-pockets of
the kinase active site to enhance potency and selectivity. Derivatives of this scaffold have
shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases
(CDKs), PI3K, and Epidermal Growth Factor Receptor (EGFR).[10][11]

Anticancer Agents

Beyond kinase inhibition, pyridine-thiazole derivatives have demonstrated broad anti-
proliferative activity against numerous cancer cell lines, including those derived from colon,
breast, and lung tumors.[8][12][13]

e Mechanism & Trustworthiness: Studies have suggested that the mechanism of action for
some pyridine-thiazole hybrids may involve the induction of genetic instability in tumor cells.
The cytotoxic effects of certain derivatives have been shown to be reduced by inhibitors of
PARP1 (Poly (ADP-ribose) polymerase 1), pointing towards a DNA-damage-related pathway.
[12] The ability to systematically modify the scaffold starting from 5-lodo-2-(pyridin-3-
yl)thiazole allows for the fine-tuning of these cytotoxic properties to maximize efficacy
against cancer cells while minimizing effects on normal cells.

Antimicrobial Applications

The thiazole ring is a well-established pharmacophore in the design of antimicrobial agents.[2]
[14]

o Authoritative Grounding: The core structure of 5-lodo-2-(pyridin-3-yl)thiazole can be
elaborated to produce compounds with potential antibacterial and antifungal activity. By
analogy with other thiazole-based antimicrobials, these agents could potentially act by
inhibiting essential microbial enzymes. The synthetic accessibility provided by the iodo group
makes this scaffold an attractive starting point for developing novel antibiotics and
antifungals to combat drug-resistant pathogens.[15]
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Handling and Safety Precautions

As a specialized laboratory chemical, a specific Material Safety Data Sheet (MSDS) for 5-lodo-
2-(pyridin-3-yl)thiazole may not be readily available. Therefore, it is imperative to handle this
compound with the appropriate precautions for a novel, potentially hazardous substance.

» Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
safety goggles with side shields, and chemical-resistant gloves.

» Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid
inhalation of dust or vapors.

o First Aid Measures:

o

In case of skin contact: Immediately wash with plenty of soap and water.

[¢]

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do.

[¢]

If inhaled: Move the person to fresh air and keep them comfortable for breathing.

If swallowed: Do NOT induce vomiting. Call a poison control center or doctor immediately.

o

e Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light,
as recommended.[4]

Conclusion

5-lodo-2-(pyridin-3-yl)thiazole is more than a mere chemical intermediate; it is a strategically
designed platform for innovation in drug discovery. Its hybrid pyridine-thiazole core provides a
foundation of proven biological relevance, while the C5-iodo substituent offers a gateway for
extensive synthetic diversification. The robust and logical synthesis pathway enables its reliable
production for research and development. For scientists and researchers in the pharmaceutical
industry, this compound represents a valuable tool for accelerating the discovery of novel
kinase inhibitors, anticancer agents, and antimicrobial therapies, ultimately contributing to the
advancement of human health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-lodo-2-(pyridin-3-yl)thiazole CAS number and
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1393052#5-iodo-2-pyridin-3-yl-thiazole-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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